molecular formula C10H15Cl2NO B6177824 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride CAS No. 2567504-17-8

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride

Cat. No. B6177824
CAS RN: 2567504-17-8
M. Wt: 236.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride, also known as 2-CMPH, is a compound of the phenethylamine class. It is a synthetic compound with a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of compounds and to investigate the mechanisms of action of drugs.

Scientific Research Applications

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies to investigate the mechanism of action of drugs and to evaluate the biochemical and physiological effects of compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used in studies to investigate the effects of drugs on the central nervous system and to identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride is not well understood. However, it is believed to interact with a variety of receptors, including serotonin, dopamine, and norepinephrine receptors. It is also believed to modulate the release of these neurotransmitters, as well as other neurotransmitters, such as acetylcholine and glutamate. Additionally, it is believed to modulate the activity of ion channels, such as calcium and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as monoamine oxidase, catechol-O-methyltransferase, and acetylcholinesterase. Additionally, it has been shown to modulate the activity of transporters, such as serotonin, dopamine, and norepinephrine transporters. It has also been shown to modulate the activity of ion channels, such as calcium and potassium channels.

Advantages and Limitations for Lab Experiments

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be toxic at high concentrations. Additionally, it can be difficult to measure accurately in lab experiments due to its low solubility.

Future Directions

There are a variety of potential future directions for research involving 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the mechanism of action of the compound and to identify potential therapeutic targets. Additionally, further research could be conducted to investigate the pharmacokinetics and pharmacodynamics of the compound. Finally, further research could be conducted to investigate the potential therapeutic uses of the compound, such as in the treatment of neurological disorders.

Synthesis Methods

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride is synthesized using a two-step process. First, the compound is synthesized from 3-chloro-5-methoxybenzaldehyde and 2-aminopropane. This is done by reacting the two compounds in a reaction flask with a base catalyst, such as sodium hydroxide, at a temperature of 80-90°C. The reaction mixture is then refluxed for 1-2 hours and then cooled to room temperature. The second step involves the hydrolysis of the product to form this compound. This is done by adding hydrochloric acid to the reaction mixture and refluxing for an additional 1-2 hours. The final product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride involves the reaction of 3-chloro-5-methoxybenzaldehyde with nitroethane to form 3-chloro-5-methoxyphenyl-2-nitropropene, which is then reduced to 2-(3-chloro-5-methoxyphenyl)propan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloro-5-methoxybenzaldehyde", "nitroethane", "sodium borohydride", "2-propanol", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-chloro-5-methoxybenzaldehyde with nitroethane in the presence of a base such as potassium hydroxide to form 3-chloro-5-methoxyphenyl-2-nitropropene.", "Step 2: Reduce 3-chloro-5-methoxyphenyl-2-nitropropene using sodium borohydride in 2-propanol to form 2-(3-chloro-5-methoxyphenyl)propan-2-amine.", "Step 3: React 2-(3-chloro-5-methoxyphenyl)propan-2-amine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2567504-17-8

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.